molecular formula C19H16BrN5OS B2383509 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-bromophenyl)acetamide CAS No. 852142-89-3

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-bromophenyl)acetamide

Cat. No. B2383509
CAS RN: 852142-89-3
M. Wt: 442.34
InChI Key: IEFCGGHTEUOPNJ-UHFFFAOYSA-N
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Description

“2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-bromophenyl)acetamide” is a chemical compound that has been studied for its potential biological activities . It is part of a series of compounds identified as SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) inhibitors . The most potent compound in this series showed a stronger inhibitory activity against the human coronavirus HCoV-OC43 than remdesivir .


Molecular Structure Analysis

The molecular formula of this compound is C21H20BrN5O2S, and it has a molecular weight of 486.39. The structure includes an indole ring, a 1,2,4-triazole ring, and a bromophenyl group .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : This compound is synthesized through various methods, including the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride and various aromatic aldehydes (Panchal & Patel, 2011). Additionally, synthesis involving the reaction of triazoles with thiocarbohydrazide and arylaldehydes has been reported (Kaplancikli et al., 2008).

  • Characterization Methods : The structure and purity of these compounds are often confirmed using 1H NMR and IR spectroscopic studies, alongside thin layer chromatography (Panchal & Patel, 2011).

Biological Activities

  • Antimicrobial Activity : Some derivatives of 1,2,4-triazole, like the compound , have shown significant antimicrobial activities against various pathogens, making them potential candidates for the development of new antimicrobial agents (Kaplancikli et al., 2008).

  • Anticancer Potential : Certain triazole derivatives have demonstrated anticancer activities, suggesting their potential use in cancer therapy. For example, their cytotoxic effects against human lung adenocarcinoma cells and mouse embryoblast cell lines have been studied (Evren et al., 2019).

  • Anti-inflammatory Properties : Research has also indicated that triazole derivatives can exhibit significant anti-inflammatory activities, which could be useful in developing new therapeutic agents for inflammatory diseases (Kumar et al., 2014).

properties

IUPAC Name

N-(4-bromophenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN5OS/c1-25-18(15-10-21-16-5-3-2-4-14(15)16)23-24-19(25)27-11-17(26)22-13-8-6-12(20)7-9-13/h2-10,21H,11H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFCGGHTEUOPNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-bromophenyl)acetamide

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